Benzeneacetic acid, α-hydroxy-, (αS)-, compd. with (2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenami Benzeneacetic acid, α-hydroxy-, (αS)-, compd. with (2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenami
Brand Name: Vulcanchem
CAS No.: 439133-67-2
VCID: VC0153730
InChI: InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1
SMILES: COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O
Molecular Formula: C19H23NO4
Molecular Weight: 329.396

Benzeneacetic acid, α-hydroxy-, (αS)-, compd. with (2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenami

CAS No.: 439133-67-2

Reference Standards

VCID: VC0153730

Molecular Formula: C19H23NO4

Molecular Weight: 329.396

Benzeneacetic acid, α-hydroxy-, (αS)-, compd. with (2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenami - 439133-67-2

CAS No. 439133-67-2
Product Name Benzeneacetic acid, α-hydroxy-, (αS)-, compd. with (2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenami
Molecular Formula C19H23NO4
Molecular Weight 329.396
IUPAC Name (2S)-2-hydroxy-2-phenylacetic acid;(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Standard InChI InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1
Standard InChIKey GTWGCLZVABLEAP-ANNIYNITSA-N
SMILES COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O
Synonyms Benzeneacetic acid, α-hydroxy-, (αS)-, compd. with (2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenamine (1:1) 9CI
PubChem Compound 53393347
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator